5-methoxy-4,6-dimethylbenzene-1,3-diol
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Overview
Description
5-Methoxy-4,6-dimethylbenzene-1,3-diol is an organic compound with the molecular formula C9H12O3 It is a derivative of benzene, characterized by the presence of methoxy and dimethyl groups attached to the benzene ring along with two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-4,6-dimethylbenzene-1,3-diol typically involves the methylation of 4,6-dimethylresorcinol. The reaction is carried out using methanol and a suitable catalyst under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully monitored to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-4,6-dimethylbenzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
5-Methoxy-4,6-dimethylbenzene-1,3-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential antioxidant properties and effects on cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-methoxy-4,6-dimethylbenzene-1,3-diol involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethylresorcinol: Lacks the methoxy group but shares similar structural features.
5-Methoxyresorcinol: Contains the methoxy group but lacks the dimethyl groups.
4,6-Dimethylbenzene-1,3-diol: Similar structure but without the methoxy group.
Uniqueness
5-Methoxy-4,6-dimethylbenzene-1,3-diol is unique due to the combination of methoxy and dimethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
23848-22-8 |
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Molecular Formula |
C9H12O3 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
5-methoxy-4,6-dimethylbenzene-1,3-diol |
InChI |
InChI=1S/C9H12O3/c1-5-7(10)4-8(11)6(2)9(5)12-3/h4,10-11H,1-3H3 |
InChI Key |
ABKBHWGFPJOYOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1O)O)C)OC |
Origin of Product |
United States |
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